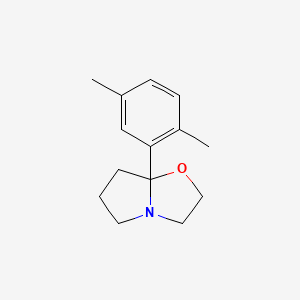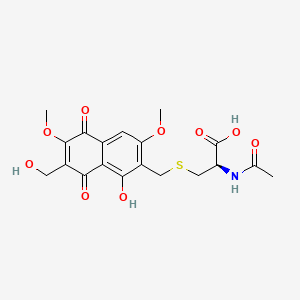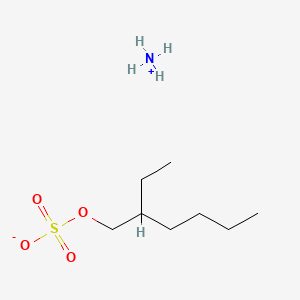
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent wetting, permeating, cleansing, emulsifying, hydrotropic, dispersing, solubilizing, and foam-stabilizing abilities. The compound is soluble in water and stable in weak acid and hard water conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt involves the sulfation of 2-ethylhexyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with ammonia water to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The use of continuous reactors like falling film reactors ensures efficient and consistent production. Patents such as US 8,921,588 and US 6,060,443 describe various methods for synthesizing sulfates and sulfonates, including branched chain sulfates .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt undergoes several types of chemical reactions, including:
Hydrolysis: In strong acidic conditions, the compound hydrolyzes to form 2-ethylhexyl alcohol and sulfuric acid.
Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed
Hydrolysis: 2-ethylhexyl alcohol and sulfuric acid.
Reduction: 2-ethylhexyl alcohol.
Substitution: Metal salts of 2-ethylhexyl sulfate.
Aplicaciones Científicas De Investigación
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Widely used in detergents, cleaning agents, and textile processing.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved by the alignment of the hydrophobic and hydrophilic parts of the molecule at the liquid interface. The ammonium ion plays a crucial role in stabilizing the compound in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but differs in the alkyl chain length and structure.
Sodium dodecyl sulfate: Commonly used in laboratory applications, especially in protein electrophoresis.
Uniqueness
Sulfuric acid, mono(2-ethylhexyl) ester, ammonium salt is unique due to its branched alkyl chain, which provides better performance in hard water conditions and enhances its emulsifying and dispersing abilities compared to linear chain surfactants .
Propiedades
Número CAS |
70495-37-3 |
|---|---|
Fórmula molecular |
C8H18O4S.H3N C8H21NO4S |
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
azanium;2-ethylhexyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);1H3 |
Clave InChI |
ZJSHKBMGBWALPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COS(=O)(=O)[O-].[NH4+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


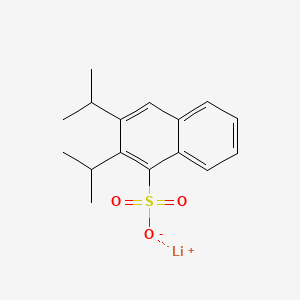

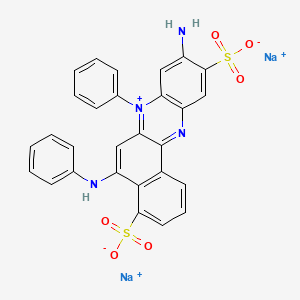
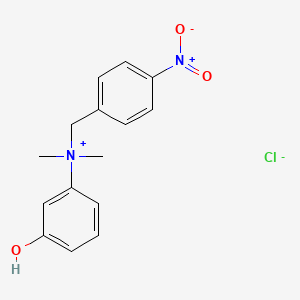
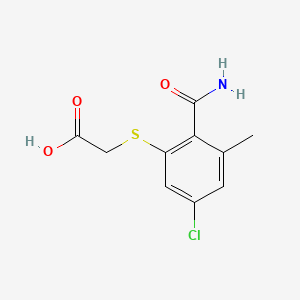

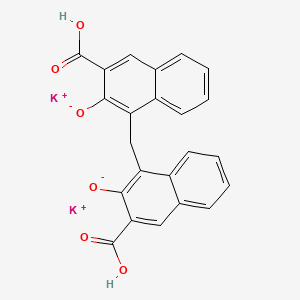

![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)



